Cas no 896337-30-7 (N-(6-acetamido-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide)

N-(6-acetamido-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide 化学的及び物理的性質
名前と識別子
-
- N-(6-acetamido-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide
- AKOS024660232
- N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide
- 896337-30-7
- N-(6-acetamido-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide
- F2558-0022
-
- インチ: 1S/C17H15N3O4S2/c1-10(21)18-12-5-8-14-15(9-12)25-17(19-14)20-16(22)11-3-6-13(7-4-11)26(2,23)24/h3-9H,1-2H3,(H,18,21)(H,19,20,22)
- InChIKey: URVUVZYIJGEVMO-UHFFFAOYSA-N
- ほほえんだ: C(NC1=NC2=CC=C(NC(=O)C)C=C2S1)(=O)C1=CC=C(S(C)(=O)=O)C=C1
計算された属性
- せいみつぶんしりょう: 389.05039832g/mol
- どういたいしつりょう: 389.05039832g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 26
- 回転可能化学結合数: 4
- 複雑さ: 641
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 142Ų
N-(6-acetamido-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2558-0022-4mg |
N-(6-acetamido-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide |
896337-30-7 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2558-0022-40mg |
N-(6-acetamido-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide |
896337-30-7 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2558-0022-10μmol |
N-(6-acetamido-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide |
896337-30-7 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2558-0022-10mg |
N-(6-acetamido-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide |
896337-30-7 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2558-0022-30mg |
N-(6-acetamido-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide |
896337-30-7 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2558-0022-15mg |
N-(6-acetamido-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide |
896337-30-7 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2558-0022-75mg |
N-(6-acetamido-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide |
896337-30-7 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2558-0022-2mg |
N-(6-acetamido-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide |
896337-30-7 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2558-0022-5μmol |
N-(6-acetamido-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide |
896337-30-7 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2558-0022-20mg |
N-(6-acetamido-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide |
896337-30-7 | 90%+ | 20mg |
$99.0 | 2023-05-16 |
N-(6-acetamido-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide 関連文献
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230
-
Sanjay Ghosh,Abdulaziz S. Alghunaim,Mohammed H. Al-mashhadani,Michal P. Krompiec,Megan Hallett,Igor F. Perepichka J. Mater. Chem. C, 2018,6, 3762-3773
-
R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
N-(6-acetamido-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamideに関する追加情報
N-(6-Acetamido-1,3-Benzothiazol-2-Yl)-4-Methanesulfonylbenzamide: A Comprehensive Overview
The compound N-(6-acetamido-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide (CAS No: 896337-30-7) is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a benzothiazole ring system with acetamido and methanesulfonyl substituents. The benzothiazole core is a well-known heterocyclic structure that has been extensively studied for its versatile reactivity and biological activity.
Recent studies have highlighted the importance of acetamido groups in modulating the physicochemical properties of molecules. In this compound, the acetamido group attached to the benzothiazole ring plays a crucial role in enhancing solubility and stability. Additionally, the methanesulfonyl group at the para position of the benzamide moiety contributes to increased lipophilicity, making this compound suitable for applications in drug delivery systems.
The synthesis of N-(6-acetamido-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Researchers have explored various synthetic pathways, including nucleophilic aromatic substitution and coupling reactions, to optimize the production of this compound. The use of advanced catalysts and reaction techniques has significantly improved the efficiency of these processes.
From a pharmacological perspective, this compound has shown promising results in preclinical studies as a potential therapeutic agent. Its ability to inhibit specific enzymes and modulate cellular pathways makes it a valuable candidate for drug development programs targeting various diseases, including cancer and inflammatory disorders. The benzothiazole framework has been implicated in anti-inflammatory and antioxidant activities, further underscoring its therapeutic potential.
In terms of material science applications, the unique combination of functional groups in this compound enables it to serve as a building block for advanced materials such as polymers and coatings. The methanesulfonyl group imparts desirable surface properties, while the acetamido group enhances compatibility with biological systems. These attributes make it an attractive candidate for bio-inspired materials design.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of this compound. Quantum mechanical calculations have revealed that the benzothiazole ring exhibits significant electron-withdrawing effects due to its sulfur atoms, which influence the overall reactivity of the molecule. These findings have important implications for both synthetic chemistry and materials science.
In conclusion, N-(6-acetamido-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide (CAS No: 896337-30-7) is a multifaceted compound with diverse applications across chemistry and biology. Its unique structure, combined with recent research findings, positions it as a key molecule for future innovations in drug discovery and materials development.
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